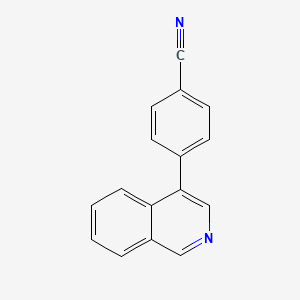

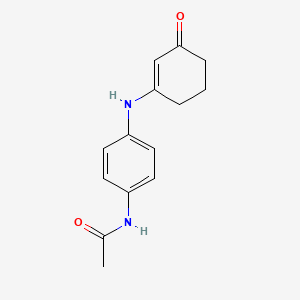

4-(4-Isoquinolyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

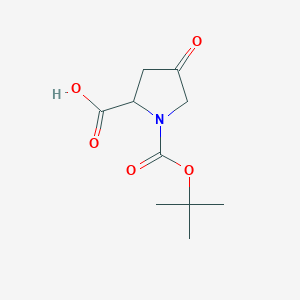

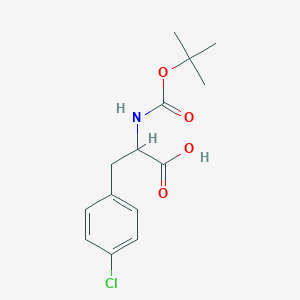

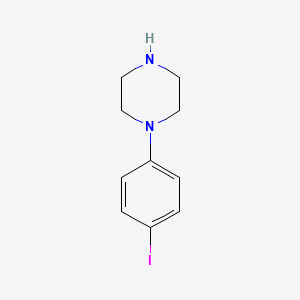

4-(4-Isoquinolyl)benzonitrile is a chemical compound with the molecular formula C16H10N2 . It has a molecular weight of 230.27 . The compound is typically used for research purposes.

Molecular Structure Analysis

The InChI code for 4-(4-Isoquinolyl)benzonitrile is 1S/C16H10N2/c17-9-12-5-7-13(8-6-12)16-11-18-10-14-3-1-2-4-15(14)16/h1-8,10-11H . This indicates the specific arrangement of atoms in the molecule.Scientific Research Applications

Synthesis and Chemical Transformations

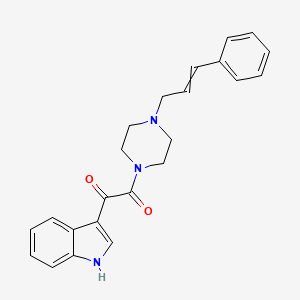

Ring-Closing Metathesis for Synthesis of Benzo[3,4]azepino[1,2-b]isoquinolin-9-ones 4-(4-Isoquinolyl)benzonitrile is utilized in the synthesis of heterocyclic compounds like benzo[3,4]azepino[1,2-b]isoquinolin-9-ones through cycloaddition reactions. The process involves chemical transformation of 3-arylisoquinolines to dienes, followed by ring-closing metathesis (RCM) reaction, yielding the desired compounds in good yield (Hue Thi My Van et al., 2011).

Synthesis of 3,4-Fused Isoquinolin-1(2H)-one Analogs The compound plays a crucial role in a robust synthesis approach for 3,4-fused isoquinolin-1(2H)-one analogs. The synthesis involves a multistep process starting from benzonitrile, leading to the formation of diverse analogs through a cascade process (Lianhai Li & Waepril Kimberly S. Chua, 2011).

Electrochemical and Material Applications

As an Electrolyte Additive in Lithium Ion Batteries 4-(Trifluoromethyl)-benzonitrile, a variant of the compound, is used as an electrolyte additive in high voltage lithium ion batteries to improve the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes significantly (Wenna Huang et al., 2014).

Corrosion Inhibition

Inhibition of Mild Steel Corrosion Benzonitrile derivatives, including 4-(isopentylamino)-3-nitrobenzonitrile (PANB) and 3-amino-4-(isopentylamino)benzonitrile (APAB), have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. These compounds show excellent performance in protecting mild steel from corrosion (A. Chaouiki et al., 2018).

Safety And Hazards

properties

IUPAC Name |

4-isoquinolin-4-ylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2/c17-9-12-5-7-13(8-6-12)16-11-18-10-14-3-1-2-4-15(14)16/h1-8,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNLXQLVANSLJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C3=CC=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Isoquinolyl)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-3-[(3-phenoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1307754.png)

![4-Nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1307759.png)